Dipropan-2-yl [chloro(phenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl [chloro(phenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a chloro(phenyl)methyl group and two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl [chloro(phenyl)methyl]phosphonate typically involves the reaction of a phosphite with a chloro(phenyl)methyl halide under basic conditions. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate . The reaction is usually carried out in the presence of a base such as triethylamine and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl [chloro(phenyl)methyl]phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while the phosphorus center can be reduced to form phosphine derivatives.
Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to form the corresponding phosphonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted phosphonates.
Oxidation: Formation of phenolic phosphonates.
Hydrolysis: Formation of phosphonic acids.
Scientific Research Applications
Dipropan-2-yl [chloro(phenyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Mechanism of Action
The mechanism of action of dipropan-2-yl [chloro(phenyl)methyl]phosphonate involves its interaction with cellular components. In biological systems, it can inhibit enzymes involved in cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [chloro(phenyl)methyl]phosphonate
- Diethyl [chloro(phenyl)methyl]phosphonate
- Diphenyl [chloro(phenyl)methyl]phosphonate
Uniqueness
Dipropan-2-yl [chloro(phenyl)methyl]phosphonate is unique due to its specific combination of isopropyl groups and a chloro(phenyl)methyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
62750-84-9 |
---|---|
Molecular Formula |
C13H20ClO3P |
Molecular Weight |
290.72 g/mol |
IUPAC Name |
[chloro-di(propan-2-yloxy)phosphorylmethyl]benzene |
InChI |
InChI=1S/C13H20ClO3P/c1-10(2)16-18(15,17-11(3)4)13(14)12-8-6-5-7-9-12/h5-11,13H,1-4H3 |
InChI Key |
QIOJZCIHPMJLHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=CC=C1)Cl)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.